molecular formula C27H27N5O3 B2406699 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1030090-34-6

5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2406699
CAS No.: 1030090-34-6
M. Wt: 469.545
InChI Key: SWBKXHSZPRAKHN-UHFFFAOYSA-N
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Description

The compound 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (CAS: 1030090-34-6) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core fused with a 1,2,4-oxadiazole ring. Its molecular formula is C₂₇H₂₇N₅O₃ (molecular weight: 469.545 g/mol), with key substituents including:

  • A 5,7-dimethyl-6-[(2-methylphenyl)methyl] group on the pyrazolo[1,5-a]pyrimidine ring.
  • A 4-ethoxy-3-methoxyphenyl group attached to the oxadiazole moiety .

Biological Activities: Pyrazolo[1,5-a]pyrimidine derivatives are associated with antitrypanosomal, antischistosomal, and anticancer properties. The oxadiazole ring enhances metabolic stability and target binding, making this compound a candidate for pharmacological applications .

Properties

IUPAC Name

5-[5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-6-34-23-12-11-20(14-24(23)33-5)25-30-27(35-31-25)22-15-28-32-18(4)21(17(3)29-26(22)32)13-19-10-8-7-9-16(19)2/h7-12,14-15H,6,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBKXHSZPRAKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C4N=C(C(=C(N4N=C3)C)CC5=CC=CC=C5C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to consider factors such as reaction time, temperature, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings and the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]Pyrimidine Family

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl + 4-ethoxy-3-methoxyphenyl-oxadiazole Dual heterocyclic core; lipophilic substituents Antitrypanosomal, anticancer
DPA-714 (2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide) Diethyl, fluoroethoxy groups Radiolabeled TSPO ligand Cancer imaging (36-fold higher TSPO affinity vs. parent compound)
Pyrazolo[1,5-a]quinazolines Quinazoline ring fused to pyrazole Extended π-system Antiviral, kinase inhibition
7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine Difluoromethyl, piperazine groups Enhanced target interaction Improved enzyme inhibition vs. simpler derivatives

Key Observations :

  • The oxadiazole ring in the target compound distinguishes it from analogues like DPA-714, which prioritize fluorine-containing groups for imaging .
  • Substituent positioning (e.g., ethoxy-methoxyphenyl vs. quinazoline) significantly alters bioactivity, with lipophilic groups enhancing membrane permeability .

Oxadiazole-Containing Derivatives

Compound Name Core Structure Unique Features Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine + 1,2,4-oxadiazole Methoxy/ethoxy phenyl group Anticancer
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one Dihydropyrazolo + oxadiazole Reduced aromaticity in pyridine ring Kinase inhibition
5-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one Naphthalene + oxadiazole Extended aromatic system Undisclosed (structural studies)
Cenerimod Analogues (e.g., 3-(2-ethyl-6-methylphenoxy)-5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazole) Cyclopentylpyridine + oxadiazole Immunomodulatory substituents S1P receptor modulation

Key Observations :

  • The 1,2,4-oxadiazole ring improves metabolic stability compared to 1,3,4-oxadiazole isomers, as seen in energetic compounds .
  • Substituent bulkiness (e.g., naphthalene in vs. methoxyphenyl in the target compound) influences solubility and target specificity.

Substituent-Driven Activity Variations

  • Ethoxy vs.
  • Methylphenyl vs. Fluorinated Groups: Fluorine in DPA-714 increases TSPO binding affinity, whereas the methylphenyl group in the target compound may favor antitrypanosomal activity .
  • Piperazine vs. Oxadiazole : Piperazine-containing derivatives (e.g., ) show enhanced enzyme inhibition, while oxadiazole rings prioritize metabolic stability .

Biological Activity

The compound 5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C28H32N6O3C_{28}H_{32}N_{6}O_{3}. The structural complexity includes a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial effects. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds derived from this class showed MIC values against Gram-positive bacteria as low as 0.125μg/mL0.125\,\mu g/mL and against Gram-negative bacteria ranging from 0.0620.062 to 0.25μg/mL0.25\,\mu g/mL .
  • Bactericidal Activity : The compound demonstrated bactericidal properties with Minimum Bactericidal Concentrations (MBCs) that were ≤4 times the MICs, indicating strong efficacy against tested bacterial strains .

Table 1: Antimicrobial Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundBacterial StrainMIC (μg/mL\mu g/mL)MBC (μg/mL\mu g/mL)
3aS. aureus0.1250.0625
6E. coli0.1870.094
10aP. aeruginosa0.2500.125

Antibiofilm Activity

The compound also exhibited significant antibiofilm activity. In crystal violet assays:

  • Biofilm Inhibition : Compounds such as 3a and 10a inhibited biofilm formation by over 80% against both Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Biofilm Formation Inhibition

CompoundBiofilm Formation (%)Bacterial Strain
3a≥85%S. aureus
10a>80%P. aeruginosa

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine derivatives have shown promise in anticancer research:

  • Enzymatic Inhibition : Studies indicate that these compounds can inhibit specific enzymes involved in cancer progression, suggesting their potential as therapeutic agents in cancer treatment .

The biological activity of the compound can be attributed to its ability to interact with various cellular targets:

  • Protein Interactions : The structure allows for effective binding to proteins involved in cell signaling pathways, potentially disrupting processes essential for bacterial survival and cancer cell proliferation .

Case Studies

In a recent study published in a reputable journal, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their biological activities:

  • Study Findings : Among the synthesized compounds, those with electron-donating groups exhibited enhanced antibacterial and anticancer activities compared to their counterparts lacking such modifications .

Q & A

Q. What are the critical reaction conditions for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological considerations include:

  • Temperature control : Optimal cyclization of pyrazolo-pyrimidine cores often occurs at 80–120°C ().
  • pH modulation : Acidic conditions (e.g., HCl catalysis) improve yields in heterocycle formation ().
  • Multi-step purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are essential for isolating intermediates ().
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C}-NMR (aromatic proton integration, coupling constants) and high-resolution mass spectrometry (HRMS) ().

Q. How do structural features of the pyrazolo[1,5-a]pyrimidine core influence reactivity?

Key structural determinants:

  • Electron-donating groups (e.g., 4-ethoxy-3-methoxyphenyl on the oxadiazole ring) enhance π-π stacking with biological targets ( ).
  • Steric hindrance : The 6-[(2-methylphenyl)methyl] group may restrict rotational freedom, affecting binding pocket compatibility ( ).
  • Heteroatom positioning : The 1,2,4-oxadiazole moiety increases metabolic stability compared to ester or amide linkages ( ).

Q. What spectroscopic techniques are most reliable for confirming purity?

A tiered approach is recommended:

  • Primary : 1H^1 \text{H}-NMR to verify proton environments (e.g., singlet for oxadiazole protons at δ 8.2–8.5 ppm) ().
  • Secondary : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) ().
  • Tertiary : Elemental analysis (C, H, N within ±0.4% of theoretical) to confirm bulk composition ().

Advanced Research Questions

Q. How can contradictory bioactivity data across structural analogs be resolved?

Strategies include:

  • Systematic SAR : Compare analogs with incremental modifications (e.g., methyl vs. ethyl at position 7) to isolate activity drivers ( ).
  • Dose-response normalization : Use Hill slopes to differentiate partial agonists from full antagonists in receptor assays ( ).
  • Crystallographic validation : Resolve binding modes of high- vs. low-activity analogs (e.g., Protein Data Bank ID 3LD6 for fungal targets) ().

Q. What computational methods optimize pharmacological profiles?

Integrate:

  • Molecular docking : Simulate interactions with targets like TSPO (PDB: 2MG3) or 5-HT6 receptors ( ). Prioritize compounds with ΔG < −8 kcal/mol.
  • ADME prediction : Use SwissADME to optimize logP (target 2.5–3.5) and blood-brain barrier penetration ( ).
  • Dynamic simulations : Assess conformational stability of the oxadiazole ring (RMSD < 2.0 Å over 100 ns MD runs) ( ).

Q. How to address low yields in multi-step syntheses?

Process optimization:

  • Flow chemistry : Improve reproducibility of oxidation steps (e.g., Swern oxidation) with controlled residence times ().
  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Suzuki couplings ().
  • DoE-guided optimization : Vary solvent polarity (DMF vs. THF) and temperature to maximize cyclization efficiency ().

Q. What in vivo models best evaluate target engagement?

Prioritize:

  • Radiotracer studies : Incorporate 18F^{18} \text{F} or 11C^{11} \text{C} isotopes for PET imaging of TSPO-expressing tumors ( ).
  • Pharmacokinetic profiling : Measure plasma half-life (>4 hr) and brain-to-plasma ratios (>0.3) in rodents ( ).
  • Metabolite identification : Use LC-MS/MS to detect oxidative degradation of the oxadiazole ring ().

Q. How to validate off-target effects in kinase inhibition assays?

Methodological steps:

  • Broad-panel screening : Test against 100+ kinases (e.g., DiscoverX) at 1 µM ().
  • Counter assays : Use isothermal titration calorimetry (ITC) to confirm direct binding (Kd_d < 10 µM) ( ).
  • Structural analogs : Compare selectivity profiles of compounds with/without the 4-ethoxy-3-methoxyphenyl group ().

Data Contradiction Analysis

Interpreting conflicting solubility data across analogs:

  • Variable metrics : Differentiate kinetic (DMSO stock precipitation) vs. thermodynamic solubility (shake-flask method).
  • Structural tweaks : Replace the 1,2,4-oxadiazole with a 1,3,4-oxadiazole to improve aqueous solubility (logS > −4) ().

Resolving discrepancies in IC50 values for antitumor activity:

  • Cell line variability : Validate activity in ≥3 models (e.g., HEPG2-1, MCF7, A549) ().
  • Assay interference : Pre-treat compounds with glutathione to rule out thiol-mediated false positives ().

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